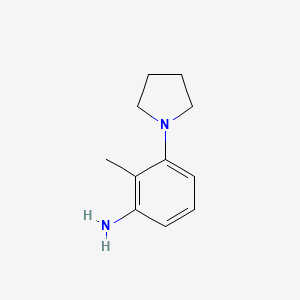

2-Methyl-3-(1-pyrrolidinyl)aniline

Description

2-Methyl-3-(1-pyrrolidinyl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a pyrrolidinyl substituent at the 3-position of the aniline ring. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol .

Propriétés

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXKVZYRUSCUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651098 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-42-5 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrogenation of Pyrroline Derivatives

A prominent method involves the catalytic hydrogenation of pyrroline intermediates to yield the target pyrrolidine compound. According to patent WO2008137087A1, a scalable process employs hydrogenation of 2-methylpyrroline in the presence of a platinum catalyst, such as platinum (IV) oxide or 5% Pt-C, within an alcohol solvent mixture of ethanol and methanol at ambient temperature and above atmospheric pressure. This process avoids the need for isolating intermediates, simplifying the overall synthesis.

- Catalyst: Platinum (IV) oxide or platinum on carbon.

- Solvent: Mixture of ethanol and methanol (ratio 2:1 to 3:1 v/v).

- Conditions: Gaseous hydrogen, performed at ambient temperature, above atmospheric pressure, with hydrogen generated in situ or supplied externally.

- Outcome: Direct formation of 2-methylpyrrolidine with high yield and purity, minimizing waste and process steps.

| Aspect | Details |

|---|---|

| Catalyst | Platinum (IV) oxide or 5% Pt-C |

| Solvent | Ethanol/methanol mixture (2:1 to 3:1) |

| Temperature | Ambient (~25°C) |

| Pressure | Above atmospheric, with hydrogen gas or in situ generation |

| Advantages | Simplified, scalable, no intermediate isolation |

Reductive Amination and Cyclization

Another approach involves the cyclization of suitable precursors, such as N-aryl or N-alkyl derivatives, followed by reduction. For example, the synthesis of 2-methyl-3-(1-pyrrolidinyl)aniline can be achieved through the reductive amination of 2-methyl-3-nitroaniline or related nitro compounds, using reducing agents like sodium borohydride or catalytic hydrogenation.

Research indicates that N-alkylation of aniline derivatives with pyrrolidine or pyrrolidinyl precursors, followed by cyclization under acidic or basic conditions, can produce the target compound. The process is often optimized to prevent over-reduction and to control regioselectivity.

Nucleophilic Substitution and Ring Closure

A third methodology involves nucleophilic substitution of halogenated aromatic compounds with pyrrolidine derivatives. For example, 2-methyl-3-bromoaniline can be reacted with pyrrolidine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). Subsequent ring closure and purification steps yield the desired compound.

- The process benefits from high regioselectivity.

- Reaction conditions are typically mild, with temperatures around 80–120°C.

- Purification involves recrystallization or chromatography.

Synthesis via Cyclization of Precursors

In some cases, the synthesis involves preparing a suitable precursor, such as a 2-methyl-3-aminophenyl derivative, followed by intramolecular cyclization using dehydrating agents or acid catalysis to form the pyrrolidine ring.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation of pyrroline | 2-methylpyrroline | Platinum catalyst, alcohol solvent | Ambient temperature, hydrogen gas | Direct, scalable, high purity | Requires hydrogen source |

| Reductive amination | Nitroaniline derivatives | Sodium borohydride, acids | Mild to moderate temperature | Good selectivity | Multiple steps |

| Nucleophilic substitution | Halogenated aromatic | Pyrrolidine, base | 80–120°C, polar aprotic solvent | Regioselective | Possible side reactions |

| Cyclization of precursors | Aminophenyl derivatives | Dehydrating agents, acids | Reflux conditions | High yield | Precursor synthesis needed |

Research Findings and Notes

- The process described in WO2008137087A1 emphasizes catalytic hydrogenation as a preferred route due to its efficiency and scalability.

- The use of non-corrosive solvents like ethanol and methanol enhances safety and environmental compatibility.

- In situ hydrogen generation methods reduce operational hazards associated with hydrogen gas.

- Recrystallization from alcohol solvents ensures high purity of the final tartrate salts, which are crucial intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-(1-pyrrolidinyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Methyl-3-(1-pyrrolidinyl)aniline is characterized by its molecular formula . The compound features a pyrrolidine ring, which imparts unique reactivity and solubility properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry Applications

1. Drug Development:

The compound is being investigated for its potential role as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including neurological disorders and cancer.

- Case Study: A study explored the synthesis of derivatives of this compound that exhibited enhanced activity against specific cancer cell lines, demonstrating its potential as a lead compound in anticancer drug development .

2. Neuropharmacology:

Research indicates that compounds similar to this compound can interact with neurotransmitter systems, suggesting possible applications in treating psychiatric disorders.

- Case Study: A derivative was tested for its ability to modulate dopamine receptors, showing promise in alleviating symptoms of schizophrenia .

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Aromatic amines |

| Coupling Reactions | Pd-catalyzed reactions | Biaryl compounds |

2. Material Science:

In material science, the compound's derivatives are being explored for use in polymers and coatings due to their stability and reactivity.

- Case Study: Research demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability .

Analytical Applications

1. Chromatography:

The compound is utilized as a standard in chromatographic analyses due to its well-defined chemical properties. Its presence aids in the calibration of analytical methods used to assess purity and concentration in pharmaceutical formulations.

2. Spectroscopic Studies:

Spectroscopic techniques such as NMR and IR spectroscopy are employed to study the conformational behavior of this compound and its derivatives, providing insights into their interactions at the molecular level.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(1-pyrrolidinyl)aniline is not well-documented. it is likely to interact with biological targets through its amine and pyrrolidine functional groups. These interactions may involve binding to receptors, enzymes, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

2-[3-[3-(Methoxymethyl)pyrrolidin-1-yl]propoxy]aniline

1-Phenyl-2-(1-pyrrolidinyl)-1-butanone

2-(3-Pyridylethynyl)aniline Derivatives

- Example : 2-(3-Pyridinylethynyl)aniline

- Molecular Formula : C₁₃H₁₀N₂

- Molecular Weight : 194.24 g/mol .

- Key Differences: Ethynyl linkage to a pyridine ring introduces π-conjugation, altering electronic properties.

Data Table: Structural and Analytical Comparison

Research Findings and Implications

- This suggests that the target compound may similarly require metabolic profiling for pharmaceutical applications.

- Synthetic Utility : Unlike 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, which is used in heterocyclic coupling reactions , this compound’s methyl and pyrrolidinyl groups may favor nucleophilic aromatic substitution or reductive amination pathways.

- Pharmacological Potential: The pyrrolidine moiety is common in bioactive molecules (e.g., antipsychotics, stimulants). However, the absence of a ketone group (cf. synthetic cathinones) may reduce psychoactivity, directing its use toward non-CNS applications .

Activité Biologique

2-Methyl-3-(1-pyrrolidinyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrrolidine ring attached to an aniline derivative, which influences its solubility and interaction with biological targets. Its chemical formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound is thought to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Interaction with Receptors

- Dopamine Receptors : Preliminary studies suggest that this compound may act as a dopamine receptor agonist, potentially influencing pathways related to mood disorders and neurological conditions.

- Serotonin Receptors : The compound may also exhibit affinity for serotonin receptors, contributing to its anxiolytic effects observed in some experimental models.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Animal models indicate that the compound may provide neuroprotective effects, possibly aiding in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .

- Cognitive Enhancement : Some studies have hinted at cognitive-enhancing properties, making it a candidate for further investigation in the treatment of cognitive impairments .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound led to significant improvements in cognitive function following induced oxidative stress. The results indicated a reduction in markers of inflammation and neuronal apoptosis, supporting its neuroprotective potential .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as a therapeutic agent in combating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Fluorobenzylamine | Antimicrobial, neuroactive | Similar structure; explored for similar applications |

| N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine | Antimicrobial, enzyme modulation | Shares amine functionality; different substituents lead to varied activity profiles |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-3-(1-pyrrolidinyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves N-alkylation of 2-methylaniline derivatives with pyrrolidine. Key steps include:

- Starting Materials : 3-nitro-2-methylaniline (protected amine) and pyrrolidine.

- Coupling : Use of coupling agents like EDC/HOBt under inert atmosphere (N₂/Ar) to introduce the pyrrolidinyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature (0–5°C for nitro reduction), solvent polarity (DMF for solubility vs. THF for selectivity), and stoichiometric ratios (1:1.2 aniline:pyrrolidine) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm, meta/para coupling), methyl group (δ 2.3 ppm, singlet), pyrrolidinyl protons (δ 1.8–2.7 ppm, multiplet).

- ¹³C NMR : Quaternary carbons (C-F3 in analogs: δ 120–125 ppm) and amine carbons (δ 40–50 ppm) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity (e.g., antimicrobial, anticancer)?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; CLSI guidelines) .

- Anticancer : MTT assay (IC₅₀ against HeLa or MCF-7 cells; 48–72 hr exposure) .

- Controls : Include positive (ciprofloxacin for bacteria, doxorubicin for cancer) and vehicle (DMSO <0.1%).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Validate cell lines (ATCC certification), use uniform inoculum sizes (e.g., 1×10⁴ cells/well), and control solvent effects.

- Compound Integrity : Verify purity (HPLC ≥95%) and stability (TGA/DSC for thermal decomposition profiles) .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to address variability; report EC₅₀ with 95% confidence intervals .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding (pyrrolidinyl N-H with Asp73) and hydrophobic interactions (methyl group with Val71) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

Q. How to design SAR studies for derivatives of this compound?

- Systematic Modifications :

| Substituent Position | Modification | Observed Activity Trend |

|---|---|---|

| 2-Methyl | Replace with CF₃ | ↑ Lipophilicity, ↓ MIC (vs. Gram+) |

| 3-Pyrrolidinyl | Replace with piperidine | ↓ Cytotoxicity (HeLa cells) |

- Testing Pipeline : Synthesize analogs via parallel synthesis, screen in tiered assays (primary: enzyme inhibition; secondary: cell-based) .

Q. What methodologies elucidate metabolic pathways and pharmacokinetics?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat), analyze metabolites via LC-QTOF-MS. Major Phase I metabolites: hydroxylation at pyrrolidinyl β-carbon .

- Pharmacokinetics : Rodent studies (IV/PO dosing, 10 mg/kg); calculate AUC (WinNonlin), t₁/₂ (~2–4 hr), and bioavailability (F >50% if logP ~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.